3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C20H20N4O3S and a molecular weight of 396.47. It is part of the heterocyclic pyrimidine scaffolds, which are known for their diverse therapeutic potentials .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrimidine scaffold, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . The compound also contains a piperidin-4-yl group and a methylthio group attached to a benzoyl group.Scientific Research Applications
Anti-cancer Properties
Research demonstrates significant anti-cancer activities of pyrimidin-dione derivatives, highlighting the importance of structural features such as the piperidine/pyrrolidine group, benzoyl group at C-5, and benzyl groups at N-1, N-3 of the pyrimidine ring in enhancing anti-cancer effects. These molecules exhibit activity against a broad spectrum of human tumor cell lines, with some compounds showing notable specificity and potency (Singh & Paul, 2006).
Synthesis and Characterization
Efficient synthetic pathways for creating fused pyrido[2,3-d]pyrimidines and other heterocyclic structures from related compounds have been developed, offering versatile methods for producing these molecules in water without a catalyst, which is crucial for pharmaceutical applications (Rahmati & Khalesi, 2012). Moreover, synthesis approaches that lead to derivatives with potential urease inhibition and other biological activities have been explored, underscoring the compound's versatility in drug development (Rauf et al., 2010).
Antimicrobial and Anti-inflammatory Activities
Derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties, contributing to the search for new therapeutic agents (Abu‐Hashem et al., 2020). This research highlights the potential of these compounds in treating conditions that require anti-inflammatory and antimicrobial interventions.
Pharmacokinetics and ADME Properties
Studies on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have revealed a broad range in solubility, permeability, and clearance rates, indicating significant structural diversity and its impact on biopharmaceutical properties. These findings are essential for developing drugs with favorable pharmacokinetic profiles (Jatczak et al., 2014).
Future Directions
The future directions of research on this compound and similar pyrimidine derivatives are likely to focus on further exploring their therapeutic potentials. Given the diverse biological activities exhibited by pyrimidine derivatives, they are of significant interest in the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can effectively halt cell cycle progression, making it a potential candidate for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus preventing the progression of the cell cycle . This interaction results in a significant alteration in cell cycle progression, as well as the induction of apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the induction of apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of cell lines, with IC50 values indicating potent activity . The compound also induces apoptosis within cells, further contributing to its cytotoxic effects .
Properties
IUPAC Name |
3-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-28-16-7-3-2-5-14(16)18(25)23-11-8-13(9-12-23)24-19(26)15-6-4-10-21-17(15)22-20(24)27/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVZFBPRWYHULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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